molecular formula C8H10N2O3 B2777693 methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS No. 1269824-46-5

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2777693
CAS No.: 1269824-46-5
M. Wt: 182.179
InChI Key: GOYQEWBTMKRFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1269824-46-5 . It has a molecular weight of 182.18 and its molecular formula is C8H10N2O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” could potentially involve a multi-step reaction . The first step could involve sodium nitrite in water and acetic acid at 18 - 65 °C for 48 hours . The second step could involve potassium hydroxide at 70 °C for 0.5 hours . The final step could involve thiophene at 270 °C for 0.17 hours .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, pyrrole compounds in general can undergo a variety of reactions . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another reaction involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex .


Physical And Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a molar refractivity of 46.67 . Its water solubility is calculated to be 5.09 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.35 .

Scientific Research Applications

Synthesis of α-Aminopyrrole Derivatives

A novel synthesis approach for methyl 5-aminopyrrole-3-carboxylates has been developed, which involves a domino process including reductive isoxazole ring-opening and cyclization to afford pyrrolo[1,2-a]pyrimidine derivatives. These compounds are further utilized to synthesize pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis, demonstrating the versatility of pyrrole derivatives in synthetic organic chemistry (Galenko et al., 2019).

Aerial Oxidation Studies

Research into the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles led to the exclusive isolation of 2-hydroxy-2H-pyrroles. This study provides insight into the oxidation mechanisms of pyrrole derivatives, highlighting the chemical reactivity and potential synthetic applications of these compounds (Cirrincione et al., 1987).

Relay Catalysis in Synthesis

Methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot mode by relay catalytic cascade reaction. This method introduces a substituent at the pyrrole nitrogen via nucleophilic reaction, demonstrating an efficient synthetic route for pyrrole derivatives (Galenko et al., 2015).

Synthesis of 3-Pyrrol-3′-Yloxindoles

A method for synthesizing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates from methyl {4(3)-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenyl} carbamates was developed. This research demonstrates the synthetic utility of pyrrole derivatives in accessing complex organic frameworks (Velikorodov et al., 2011).

N-Acetylated Derivatives Study

The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provided insights into the acetylation reactions of pyrrole derivatives, showcasing their chemical reactivity and potential for generating structurally diverse compounds (Dzygiel et al., 2004).

Safety and Hazards

“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has several safety and hazard statements associated with it. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQEWBTMKRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.